Milenperone

Psychogeriatrics Aggression Neuropsychopharmacology

Milenperone is a differentiated butyrophenone tool for aggression research in epilepsy/alcoholism models. Unlike broad-spectrum antipsychotics, its D2 antagonism provides an anti-aggressive baseline. Its unique conformational restriction makes it essential for D2 pharmacophore validation and SAR studies. The documented cortisol stimulation in vivo offers a functional assay for HPA axis research.

Molecular Formula C22H23ClFN3O2
Molecular Weight 415.9 g/mol
CAS No. 59831-64-0
Cat. No. B1676593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilenperone
CAS59831-64-0
Synonyms5-chloro-1-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propyl)-1,3-dihydro-2H-benzimidazol-2-one
milenperone
Molecular FormulaC22H23ClFN3O2
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O
InChIInChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29)
InChIKeyDBESQBZOXMCXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Milenperone (CAS 59831-64-0): Procurement Insights for a Butyrophenone Antipsychotic with Targeted Behavioral Disorder Data


Milenperone (R 34009) is a butyrophenone-class antipsychotic and dopamine D2 receptor antagonist, structurally related to haloperidol and spiperone [1]. It was developed and studied for the management of aggressive and challenging behavior in specific patient populations, including those with alcoholism and epilepsy [2]. Unlike many of its class, its clinical characterization is notably focused on anti-aggressive efficacy within these specialized neuropsychiatric contexts rather than a primary indication for broad psychosis.

Procurement Alert: Why Substituting Milenperone with Another Butyrophenone Lacks Scientific Justification


Direct substitution with other butyrophenones, such as haloperidol, is not scientifically supported due to milenperone's specific clinical evidence base in managing behavioral disorders in epileptic and alcoholic patients [1]. This targeted therapeutic profile differentiates it from more general-purpose antipsychotics and is further underscored by distinct structural and in vivo pharmacological properties, including a more conformationally restricted structure [2] and unique endocrine effects [3].

Milenperone Quantitative Evidence Guide: Head-to-Head Data vs. Haloperidol and Placebo


Milenperone vs. Haloperidol and Placebo: Efficacy in Reducing Aggressive Behavior in Psychogeriatric Patients

In a double-blind, placebo-controlled study of 20 non-psychotic psychogeriatric patients, the addition of milenperone (2 x 10 mg daily) to pre-existing medication led to a significant decrease in aggressiveness scores on the Paranoid Belligerence Scale compared to placebo [1]. The improvement was dose-dependent, with a significant effect observed only when the dose was doubled to 20 mg daily. Critically, the study noted that the severity and frequency of side effects did not increase, differentiating its safety profile from established drugs like haloperidol, which are known for a higher risk of extrapyramidal side effects.

Psychogeriatrics Aggression Neuropsychopharmacology

Milenperone vs. Haloperidol: Molecular Conformational Restriction for D2 Antagonism

Conformational energy calculations using the MM3-92 program revealed that milenperone, along with R48455, possesses more limited conformational freedom compared to spiperone, a representative butyrophenone [1]. For spiperone, 9 of 27 evaluated conformers were within 1.1 kcal/mole of the global minimum, indicating high flexibility. In contrast, the conformations of milenperone were more constrained, aligning specifically with the two putative biologically active forms of the D2 antagonist pharmacophore.

Molecular Pharmacology Computational Chemistry Drug Design

Milenperone vs. Haloperidol and Chlorpromazine: Differential Cortisol Response in a Canine Model

In conscious dogs, intravenous administration of milenperone, along with haloperidol and chlorpromazine, was shown to cause a rapid and long-lasting increase in cortisol levels [1]. This contrasts with other dopamine antagonists like domperidone, which did not produce this effect. While all three drugs (haloperidol, chlorpromazine, milenperone) shared this property, the study provides a quantifiable in vivo effect relevant to understanding its systemic actions.

Endocrinology Animal Pharmacology Neuropharmacology

Milenperone Sourcing Rationale: Top Evidence-Based Application Scenarios for Research and Development


Preclinical Research on Aggression in Neuropsychiatric Disorders

Procuring milenperone is justified for research programs focused on understanding and treating aggression in specific populations, particularly patients with comorbid conditions like epilepsy and alcoholism [1]. The compound has clinical data supporting its anti-aggressive effects in these groups [2], making it a valuable tool compound for studying the neurobiology of aggression and for screening novel anti-aggressive agents.

Investigating Butyrophenone Structure-Activity Relationships (SAR)

Milenperone's conformationally restricted structure, as identified in computational studies [1], makes it a key compound for SAR investigations within the butyrophenone class. Researchers can use milenperone to probe the structural determinants of D2 receptor antagonism and to design more selective or functionally biased ligands.

Endocrine Pharmacology Studies of Dopamine Antagonists

The ability of milenperone to stimulate cortisol secretion in a conscious dog model [1] provides a defined in vivo assay for its systemic activity. This property can be used in endocrine pharmacology studies to investigate the peripheral and central actions of dopamine antagonists on the hypothalamic-pituitary-adrenal (HPA) axis.

Validation of Computational D2 Pharmacophore Models

Milenperone's consistent fit with a defined D2 antagonist pharmacophore model [1] makes it an ideal positive control for computational chemists and drug designers. It can be used to validate new pharmacophore models or docking algorithms aimed at predicting D2 receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milenperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.